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4-Hydroxypiperidine-2-carbonitrile

Cat. No.: B12996939
M. Wt: 126.16 g/mol
InChI Key: NEDHBODJRHGJGP-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Heterocycles in Advanced Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. epa.govchemicalbook.com Its prevalence stems from its unique three-dimensional structure, which allows for specific spatial arrangements of substituents, influencing molecular interactions with biological targets. epa.gov In medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in numerous approved drugs with a wide spectrum of biological activities, including analgesic, antipsychotic, antihistaminic, and anticancer properties. researchgate.netnih.gov

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. epa.govchemicalbook.com Researchers have devised numerous strategies, such as the hydrogenation of pyridine (B92270) derivatives, aza-Diels-Alder reactions, and various cyclization reactions, to construct this versatile heterocyclic system. epa.govdtic.mil The ability to precisely control the stereochemistry at multiple centers on the piperidine ring is crucial, as the biological activity of piperidine-containing molecules is often highly dependent on their specific isomeric form. sigmaaldrich.com Advanced synthetic methods that allow for the diastereoselective and enantioselective construction of polysubstituted piperidines are therefore of paramount importance for the discovery of new chemical entities with potential therapeutic applications. sigmaaldrich.comnih.govnih.gov

Overview of 4-Hydroxypiperidine-2-carbonitrile and Related Structural Motifs in Academic Inquiry

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components—the 4-hydroxypiperidine (B117109) core and the 2-carbonitrile substituent—are well-established motifs in chemical synthesis and academic investigation. The combination of these features on a single piperidine scaffold presents a molecule with significant potential as a versatile building block for more complex chemical structures.

The 4-hydroxypiperidine unit is a common feature in many biologically active compounds and is often used as a starting material in the synthesis of pharmaceutical agents. researchgate.netnih.govgoogle.com The hydroxyl group provides a site for further functionalization and can participate in hydrogen bonding, which is critical for molecular recognition processes. google.com Synthetic strategies to access 4-hydroxypiperidines, such as the aza-Prins cyclization, are actively being explored to create these structures with high diastereoselectivity. fishersci.dknih.gov

The nitrile group at the C-2 position is a valuable functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various carbon-carbon bond-forming reactions. The synthesis of piperidines bearing a cyano group has been documented, often involving the dehydration of a corresponding carboxamide. cas.org

The combination of these two functional groups on a piperidine ring, as in this compound, suggests a bifunctional molecule with considerable synthetic utility. The closely related compound, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, has been identified in natural sources, indicating that this substitution pattern is recognized by biological systems. prepchem.com Research into the stereoselective synthesis of such disubstituted piperidines is an active area of investigation, with methods being developed to control the relative stereochemistry of the substituents at the C-2 and C-4 positions. ontosight.ai

The academic inquiry into related structures, such as 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarbonitrile, highlights the interest in piperidine scaffolds containing both hydroxyl and cyano groups for potential applications in pharmaceuticals due to their observed biological activities. The study of this compound and its isomers would likely focus on their use as intermediates in the synthesis of novel compounds with potential biological relevance, leveraging the reactivity of both the hydroxyl and nitrile functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B12996939 4-Hydroxypiperidine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-hydroxypiperidine-2-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-4-5-3-6(9)1-2-8-5/h5-6,8-9H,1-3H2

InChI Key

NEDHBODJRHGJGP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1O)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Hydroxypiperidine 2 Carbonitrile Structures

Reactions of the Hydroxyl Group at Position 4

The secondary hydroxyl group at the C-4 position is a key site for functionalization, enabling oxidation to a ketone and various nucleophilic substitution reactions.

The oxidation of the secondary alcohol in 4-hydroxypiperidine-2-carbonitrile to the corresponding ketone, 4-oxopiperidine-2-carbonitrile, is a fundamental transformation. This reaction can be achieved using a variety of common oxidizing agents. While specific literature on the oxidation of this compound is not abundant, the oxidation of analogous 4-hydroxypiperidine (B117109) derivatives is well-documented. For instance, the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine to the corresponding ketone is a known process. google.com

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base), and Dess-Martin periodinane. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Given the presence of the nitrile and the secondary amine, milder oxidation conditions are generally preferred to avoid over-oxidation or side reactions.

A plausible synthetic route for the oxidation of this compound to 4-oxopiperidine-2-carbonitrile is presented in the table below, based on general oxidation methods for secondary alcohols.

ReactantReagentProductNotes
This compoundPyridinium chlorochromate (PCC)4-Oxopiperidine-2-carbonitrileMild conditions, suitable for sensitive substrates.
This compoundDess-Martin periodinane4-Oxopiperidine-2-carbonitrileNeutral conditions, avoids strong acids or bases.
This compoundSwern Oxidation4-Oxopiperidine-2-carbonitrileLow-temperature reaction, good for avoiding side reactions.

This table presents plausible transformations based on general organic chemistry principles.

The hydroxyl group at the 4-position can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. The general strategy involves a two-step process: activation of the hydroxyl group followed by displacement with a nucleophile.

For example, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would convert the hydroxyl group into a tosylate or mesylate, respectively. These activated intermediates can then be reacted with various nucleophiles (e.g., azides, cyanides, halides, thiols) to yield the corresponding 4-substituted piperidine-2-carbonitriles.

A representative scheme for nucleophilic substitution is shown below:

ReactantReagent(s)IntermediateNucleophileProduct
This compound1. TsCl, Pyridine4-(Tosyloxy)piperidine-2-carbonitrileNaN34-Azidopiperidine-2-carbonitrile
This compound1. MsCl, Et3N4-(Mesyloxy)piperidine-2-carbonitrileNaCNPiperidine-2,4-dicarbonitrile

This table illustrates potential synthetic pathways based on established methodologies for nucleophilic substitution.

Transformations of the Nitrile Group at Position 2

The nitrile group at the C-2 position is a valuable functional handle that can be transformed into other important functionalities, most notably amines and aldehydes, through reduction.

The reduction of the nitrile group in this compound can lead to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce nitriles to primary amines. pressbooks.publibretexts.org This reaction typically proceeds with high yield and provides a direct route to 2-(aminomethyl)-4-hydroxypiperidine. The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method for this transformation. wikipedia.org

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to yield the corresponding aldehyde, 4-hydroxypiperidine-2-carbaldehyde.

The following table summarizes the reduction of the nitrile group:

ReactantReagentProductFunctional Group Transformation
This compoundLithium aluminum hydride (LiAlH₄)2-(Aminomethyl)-4-hydroxypiperidineNitrile to Primary Amine
This compoundDiisobutylaluminum hydride (DIBAL-H)4-Hydroxypiperidine-2-carbaldehydeNitrile to Aldehyde

This table outlines expected products based on well-established nitrile reduction methodologies.

Chemical Modifications of the Piperidine (B6355638) Ring System

Beyond the functional groups, the piperidine ring itself can be a target for structural modifications, including ring expansion reactions to generate larger, more diverse heterocyclic systems.

While specific examples of ring expansion reactions starting from this compound are not prevalent in the literature, the principles of ring expansion can be applied to this scaffold. Ring expansion reactions are powerful tools in organic synthesis for accessing larger ring systems that may be difficult to construct directly.

One potential strategy could involve the rearrangement of a suitable derivative. For instance, a Tiffeneau-Demjanov-type rearrangement could be envisioned. This would first require the conversion of the hydroxyl group to an amine, followed by diazotization and subsequent rearrangement. Another possibility involves a Beckmann rearrangement of the oxime derived from the corresponding 4-oxopiperidine-2-carbonitrile, which could lead to a seven-membered lactam.

A study on the reactivity of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams demonstrated a ring expansion to 2-hydroxy-1,4-oxazin-3-ones through a C3-C4 bond cleavage of an intermediate 4-formyl-3-hydroxy-β-lactam. noaa.gov Although this is a different heterocyclic system, it showcases the potential for ring expansion in hydroxylated cyclic structures. Such transformations on the this compound framework could provide access to novel azepane or other seven-membered heterocyclic derivatives, which are of interest in medicinal chemistry.

Site-Selective Functionalization and Dearomatization Strategies

The structure of this compound presents multiple reactive sites: the secondary amine, the hydroxyl group, the nitrile, and the C-H bonds at various positions on the piperidine ring. Achieving site-selectivity in functionalization is paramount for the synthesis of well-defined derivatives. The nitrogen atom is typically the most nucleophilic site, but its reactivity can be masked by a protecting group, such as a tert-butoxycarbonyl (Boc) group. This directs functionalization to other parts of the molecule.

Rhodium-catalyzed C-H insertion reactions offer a powerful method for the direct functionalization of the piperidine backbone. nih.govnih.gov The site of this insertion is controllable by the choice of both the nitrogen protecting group and the specific rhodium catalyst used. nih.govnih.gov For instance, studies on N-Boc-piperidine have shown that catalysts like Rh₂(R-TCPTAD)₄ can favor functionalization at the C-2 position, which is electronically activated but sterically hindered. nih.govresearchgate.net Conversely, different catalyst systems, such as those involving Rh₂(S-2-Cl-5-BrTPCP)₄, can direct functionalization to the C-4 position by leveraging steric effects. nih.govnih.gov While the C-3 position is electronically deactivated due to the inductive effect of the nitrogen, indirect methods, such as the ring-opening of a cyclopropane (B1198618) intermediate, can achieve functionalization at this site. nih.govnih.gov

Dearomatization of pyridines represents a fundamental strategy for accessing the piperidine core itself. nih.govchemistryviews.org Modern methods have expanded beyond traditional hydrogenation to include chemo-enzymatic processes and arenophile-mediated oxidative dearomatization. nih.govnih.govacs.orgresearchgate.net For example, an approach developed by David Sarlah and colleagues uses an arenophile, N-methyl-1,2,4-triazoline-3,5-dione (MTAD), to engage pyridines in a photocycloaddition, enabling the introduction of heteroatom functionalities like diols and epoxides onto the ring system without prior activation. chemistryviews.org Another strategy involves a rhodium-catalyzed reductive transamination that converts pyridinium salts into a variety of chiral piperidines, including fluorinated derivatives. dicp.ac.cn These methods provide access to highly functionalized piperidine scaffolds that are precursors or analogues to the target molecule.

Formation of Functionalized Derivatives for Research Applications

Synthesis of Protected Forms and Esters

To facilitate selective transformations, the secondary amine of this compound is commonly protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its straightforward removal. The synthesis of N-Boc-4-hydroxypiperidine involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. A similar strategy would be applicable to the 2-carbonitrile derivative.

The hydroxyl group at the C-4 position is a key handle for introducing further diversity. It can be readily converted into ester derivatives through acylation. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base. The resulting esters are valuable for structure-activity relationship (SAR) studies.

Reaction TypeReagent(s)Product Functional GroupTypical ConditionsReference(s)
N-ProtectionDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., K₂CO₃)N-BocMethanol or Dichloromethane, 40-60°C
O-EsterificationAcid Chloride (R-COCl), Base (e.g., Pyridine)Ester (R-COO-)Aprotic Solvent (e.g., DCM), 0°C to RT thermofisher.com
O-SulfonylationSulfonyl Chloride (e.g., TsCl), BaseSulfonate Ester (e.g., -OTs)Dichloromethane, Pyridine chemicalbook.com

Introduction of Halogen Substituents (e.g., Fluorine) for Analogues

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. Replacing the 4-hydroxyl group with fluorine generates a key analogue for research. This can be accomplished through deoxyfluorination reactions. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly used to convert secondary alcohols directly into the corresponding fluorides.

An alternative, multi-step approach involves first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. Subsequent nucleophilic substitution with a fluoride (B91410) source, like potassium fluoride, yields the 4-fluoro derivative. The synthesis of fluorinated piperidines has been achieved via dearomatization-hydrogenation of fluoropyridine precursors, which provides all-cis-4-fluoropiperidine derivatives. nih.gov The development of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as inhibitors for dipeptidyl peptidase-4 (DPP-4) highlights the importance of such fluorinated scaffolds in medicinal chemistry. nih.govresearchgate.net

Mitsunobu Reactions for Ether and Amine Formation

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide array of functional groups, including ethers and amines, with clean inversion of stereochemistry. nih.gov This reaction is particularly well-suited for functionalizing the 4-hydroxyl group of the piperidine scaffold.

The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org This in-situ activation forms an alkoxyphosphonium salt, which acts as an excellent leaving group, ready to be displaced by a suitable nucleophile.

Ether Formation: To synthesize ether derivatives, a phenolic compound or another alcohol is used as the nucleophile. The reaction of N-protected this compound with a phenol (B47542) under Mitsunobu conditions would yield the corresponding 4-aryloxy derivative.

Amine Formation: For the introduction of a nitrogen substituent, acidic N-nucleophiles are required. nih.gov Phthalimide is a common choice; its subsequent deprotection via hydrazinolysis provides the primary amine. Alternatively, hydrazoic acid (HN₃) can be used to form an azide, which can then be reduced to the primary amine.

Target Functional GroupNucleophileKey ReagentsProductReference(s)
EtherPhenol (ArOH)PPh₃, DIAD/DEAD4-O-Arylpiperidine nih.govbeilstein-journals.org
Amine (via azide)Hydrazoic Acid (HN₃) or DPPAPPh₃, DIAD/DEAD4-Azidopiperidine nih.gov
Amine (via imide)PhthalimidePPh₃, DIAD/DEAD4-Phthalimidopiperidine nih.gov

C(sp³)–C(sp³) Cross-Coupling Methodologies for Scaffold Extension

Extending the carbon framework of the piperidine ring requires the formation of new carbon-carbon bonds at sp³-hybridized centers, a traditionally challenging transformation. Modern cross-coupling methodologies, particularly those leveraging metallaphotoredox catalysis, have emerged as powerful tools for this purpose. nih.gov

One prominent strategy is the decarboxylative cross-coupling, which pairs alkyl carboxylic acids (as radical precursors) with alkyl halides. nih.govresearchgate.net A derivative of this compound, where the nitrile is hydrolyzed to a carboxylic acid, could serve as the nucleophilic partner in such a reaction. The synergistic combination of a photocatalyst (like an iridium or organic dye) and a nickel catalyst enables the coupling of these partners under mild conditions. nih.gov

Nickel-catalyzed cross-electrophile coupling provides another avenue, reacting two different electrophiles, such as an aryl halide and an alkyl halide. orgsyn.org Recent advances have extended this to C(sp³)–C(sp³) coupling, for example, by reacting alkyl halides with alkyl tosylates or using dual photoredox-nickel catalysis to couple alkyl bromides with ethers. uni-regensburg.denih.govexlibrisgroup.com These methods could be applied to suitably functionalized derivatives of the this compound scaffold to install new alkyl groups, significantly expanding its structural diversity for research applications. chemrxiv.orgepfl.chnih.gov

Spectroscopic Characterization and Structure Elucidation of 4 Hydroxypiperidine 2 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic framework. For 4-Hydroxypiperidine-2-carbonitrile, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed to confirm its constitution and stereochemistry.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each proton on the piperidine (B6355638) ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, hydroxyl (-OH), and nitrile (-CN) groups. The proton at C2, being adjacent to the electron-withdrawing nitrile group, would appear furthest downfield among the ring protons. The proton at C4, attached to the carbon bearing the hydroxyl group, would also be deshielded. The protons on C3, C5, and C6 will exhibit complex splitting patterns due to coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The carbon of the nitrile group (C≡N) is expected to appear significantly downfield, typically in the 115-125 ppm range. The C2 and C4 carbons, being attached to the nitrile and hydroxyl groups respectively, will also be shifted downfield compared to the other ring carbons (C3, C5, C6). chemicalbook.com The specific chemical shifts are crucial for confirming the presence and location of the functional groups on the piperidine skeleton. chemicalbook.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar piperidine structures and functional group effects. Actual values may vary based on solvent and stereochemistry.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Influencing Factors
C2-H~4.0 - 4.5~45 - 50Adjacent to -CN and -NH-
C3-H₂~1.8 - 2.2~25 - 30Aliphatic CH₂
C4-H~3.8 - 4.2~65 - 70Adjacent to -OH
C5-H₂~1.6 - 2.0~30 - 35Aliphatic CH₂
C6-H₂~2.8 - 3.4~48 - 53Adjacent to -NH-
N-HBroad, variableN/ASecondary amine, solvent-dependent
O-HBroad, variableN/AAlcohol, solvent-dependent
-C≡NN/A~118 - 122Nitrile carbon

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

2D NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete molecular connectivity. huji.ac.illibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between H2-H3, H3-H4, H4-H5, and H5-H6, confirming the sequence of protons around the piperidine ring. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~4.0-4.5 ppm would show a cross-peak to the carbon signal at ~45-50 ppm, confirming their assignment as H2 and C2, respectively. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include the proton at C2 showing a cross-peak to the nitrile carbon, and protons at C3 and C5 showing correlations to C4, confirming the position of the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly vital for determining the relative stereochemistry of the substituents. For example, a NOESY correlation between H2 and H4 would suggest they are on the same face of the ring (a cis relationship), while the absence of this correlation might suggest a trans relationship.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

2D NMR ExperimentPurposeExpected Key Correlations in this compound
COSY Identifies ³J H-H coupling (proton connectivity)H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6
HSQC Identifies ¹J C-H coupling (direct C-H attachment)H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6
HMBC Identifies ²J and ³J C-H coupling (long-range connectivity)H2 → C≡N; H3 → C2, C4, C5; H6 → C2, C5
NOESY Identifies through-space proton proximityCorrelations between axial/equatorial protons (e.g., H2ax ↔ H4ax) to determine stereochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. researchgate.net The most prominent expected bands include a broad O-H stretch from the alcohol, a moderate N-H stretch from the secondary amine, a sharp and intense C≡N stretch from the nitrile, and various C-H stretches from the aliphatic ring. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Broad, Strong
N-H (Amine)Stretching3300 - 3500Moderate (may be obscured by O-H)
C-H (Aliphatic)Stretching2850 - 3000Strong
C≡N (Nitrile)Stretching2210 - 2260Sharp, Medium-Strong
C-O (Alcohol)Stretching1050 - 1150Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy serves as a valuable complement to FT-IR. sigmaaldrich.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, the C≡N stretching vibration is expected to produce a particularly strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak. nih.gov Symmetric vibrations of the piperidine ring backbone, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum.

Table 4: Expected Prominent FT-Raman Shifts for this compound

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
C≡N (Nitrile)Stretching2210 - 2260Strong, Sharp
C-H (Aliphatic)Stretching2850 - 3000Strong
Piperidine RingSymmetric "Breathing" Modes800 - 1000Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. rsc.org For this compound (C₆H₁₀N₂O), high-resolution mass spectrometry (HRMS) can determine its exact mass, confirming the molecular formula with high precision.

Upon ionization, typically through electron ionization (EI), the molecular ion (M⁺˙) will undergo characteristic fragmentation. The fragmentation pathways help to confirm the structure deduced from NMR and IR. Expected fragmentations include the loss of small, stable neutral molecules or radicals such as water (H₂O) from the hydroxyl group, the hydrocyanic acid molecule (HCN) or the nitrile radical (·CN), and cleavage of the piperidine ring.

Table 5: Predicted Molecular Ion and Key Fragments in Mass Spectrometry

IonFormulam/z (for ¹²C, ¹H, ¹⁴N, ¹⁶O)Identity/Origin
[M]⁺˙C₆H₁₀N₂O⁺˙126Molecular Ion
[M - H₂O]⁺˙C₆H₈N₂⁺˙108Loss of water from the hydroxyl group
[M - CN]⁺C₅H₁₀NO⁺100Loss of the nitrile radical
[M - HCN]⁺˙C₅H₉NO⁺˙99Loss of hydrogen cyanide
[M - C₂H₃N]⁺˙C₄H₇NO⁺˙85Retro-Diels-Alder type fragmentation

Electron Ionization (EI) Mass Spectrometry and Diagnostic Ions for Structural Elucidation

The fragmentation of this compound under EI conditions is expected to be governed by the presence of the hydroxyl, cyano, and secondary amine functionalities within the piperidine ring. The molecular ion peak (M+•) would be observed, and its intensity would depend on its stability. For aliphatic amines, the molecular ion peak is typically an odd number, which would be the case for this compound (C6H10N2O, molecular weight: 126.16 g/mol ). acs.org

Key fragmentation pathways are likely to include:

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. acs.org For this compound, this could lead to the loss of the cyano group or other ring fragments.

Loss of Small Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation route. nih.gov In this case, the loss of water (H₂O) from the hydroxyl group, hydrogen cyanide (HCN) from the cyano group, or ethylene (B1197577) (C₂H₄) from the piperidine ring are all plausible fragmentation pathways.

Ring Cleavage: As a cyclic compound, this compound is expected to undergo fragmentation involving the opening of the piperidine ring. This can lead to a variety of fragment ions characteristic of the substituted piperidine core.

Diagnostic Ions:

The mass spectrum would likely exhibit several diagnostic ions that could aid in the structural confirmation of this compound and its derivatives.

m/z Value Proposed Fragment Fragmentation Pathway
M+•[C₆H₁₀N₂O]+•Molecular Ion
M-18[C₆H₈N₂]+•Loss of H₂O
M-27[C₅H₉NO]+•Loss of HCN
M-29[C₅H₇N₂O]+Loss of •CHO
M-45[C₅H₇N₂]+Loss of •CH₂OH

It is important to note that derivatization of the hydroxyl and/or amine group, for instance with trimethylsilyl (B98337) (TMS) groups, is a common practice in GC-MS analysis to improve volatility and thermal stability. Such derivatization would significantly alter the fragmentation pattern, leading to characteristic ions resulting from the fragmentation of the TMS derivative. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level, providing precise information on bond lengths, bond angles, and absolute configuration. researchgate.netthieme-connect.de For chiral molecules like the stereoisomers of this compound, this technique is invaluable for unambiguously establishing the absolute configuration of the stereocenters and elucidating the conformational preferences of the piperidine ring. researchgate.netnih.gov

The piperidine ring in derivatives typically adopts a chair conformation to minimize steric strain. iucr.orgnih.gov However, the presence of substituents can lead to distortions or even alternative conformations such as a half-chair or twist-boat. iucr.orgbakhtiniada.ru In the case of this compound, the preferred conformation would be a chair, with the substituents (hydroxyl and cyano groups) occupying either axial or equatorial positions. The relative stereochemistry of these substituents will dictate the most stable conformational isomer.

The determination of the absolute configuration of a specific enantiomer of this compound can be achieved through anomalous dispersion effects in the X-ray diffraction data. researchgate.netmit.edu While this effect is stronger for heavier atoms, modern techniques allow for the reliable determination of absolute configuration even for light-atom structures containing only carbon, nitrogen, and oxygen, provided that high-quality crystals are available. mit.edu

Crystal packing in 4-hydroxypiperidine (B117109) derivatives is often stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atom of the piperidine ring. nih.govnih.gov In this compound, the cyano group could also participate in intermolecular interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. jascoinc.comwiley.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the stereochemistry of the molecule. encyclopedia.publibretexts.org

The chiral analogues of this compound, which possess stereocenters at positions 2 and 4, are expected to be ECD active. The ECD spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. encyclopedia.pub Therefore, ECD can be used to:

Determine the Absolute Configuration: By comparing the experimental ECD spectrum with the theoretically calculated spectrum for a given enantiomer, the absolute configuration can be assigned. encyclopedia.pub

Study Conformational Equilibria: Different conformers of a chiral molecule can have distinct ECD spectra. The observed spectrum is a population-weighted average of the spectra of all contributing conformers. Thus, ECD can be used to study the conformational landscape of chiral piperidine derivatives. nih.gov

Computational and Theoretical Chemistry Studies of 4 Hydroxypiperidine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for structural optimization and the prediction of vibrational frequencies of molecules. For molecules similar to 4-Hydroxypiperidine-2-carbonitrile, such as 4-Hydroxypiperidine (B117109) (4-HP) and its derivatives, DFT calculations have been successfully employed to determine their geometric parameters and vibrational spectra. nih.govmahendrapublications.com

In a typical study, the molecular geometry is optimized using a specific functional, such as B3LYP, with a basis set like 6-311G(d,p). nih.gov This process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available.

Once the optimized structure is obtained, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra. The assignment of vibrational modes is carried out with the aid of normal coordinate analysis (NCA) and potential energy distribution (PED) calculations. nih.gov This detailed analysis helps in understanding the nature of the molecular vibrations. For instance, studies on related piperidine (B6355638) derivatives have successfully assigned the characteristic vibrational modes, including the stretching and bending of C-H, O-H, N-H, and C-N bonds. nih.govmahendrapublications.com

ParameterBond Length (Å) / Bond Angle (°)
C-C1.53
C-N1.47
C-O1.43
C-H1.09
O-H0.96
N-H1.01
∠CCC111.0
∠CNC112.0
∠HCH109.5

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.net This method calculates the energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra. nih.gov

For molecules like 4-Hydroxypiperidine and its derivatives, TD-DFT calculations, often using the B3LYP functional, have been employed to understand their electronic transitions. nih.govmahendrapublications.com The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the transitions, such as n→π* or π→π*. mdpi.com The choice of solvent can also be incorporated into TD-DFT calculations to simulate the effect of the chemical environment on the absorption spectrum. mahendrapublications.com

Analysis of Molecular Orbitals (HOMO, LUMO) and Related Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com

In computational studies of related piperidine compounds, the HOMO and LUMO energies are calculated using DFT. nih.govmahendrapublications.com The analysis of these orbitals reveals information about the electron-donating and electron-accepting capabilities of the molecule. For example, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. The electronic transitions observed in the absorption spectrum can be described in terms of electron promotion from the HOMO to the LUMO or other virtual orbitals. libretexts.org For instance, a common transition is the HOMO→LUMO transition, which corresponds to the lowest energy electronic excitation. mdpi.com

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7

Conformational Analysis and Energetics of the Piperidine Ring

The piperidine ring in this compound can adopt various conformations, with the chair conformation being the most stable. libretexts.org Computational methods are essential for studying the energetics and dynamics of these conformations.

The chair conformation of the piperidine ring minimizes angle and torsional strain. libretexts.org In this conformation, the substituents on the ring can be in either axial or equatorial positions. The relative stability of these conformers is a key aspect of the conformational analysis. Computational studies can determine the preferred orientation of the hydroxyl and cyano groups. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. youtube.com The process of ring flipping, where one chair conformation converts into another, can also be studied computationally to determine the energy barriers involved. unicamp.br

Different stereoisomers of this compound can exist due to the chiral centers in the molecule. nih.gov Computational methods can be used to calculate the relative thermodynamic stabilities of these isomers. By calculating the ground-state energies of the different conformers, the most stable isomer can be identified. thermofisher.com These calculations are crucial for understanding the potential energy surface of the molecule and the relative populations of different conformers at thermal equilibrium.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. mahendrapublications.com

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, making them sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. mahendrapublications.com

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and the energetic profiles of chemical transformations. For piperidine derivatives, computational studies have been instrumental in understanding their synthesis and reactivity.

One area of significant interest is the stereoselective synthesis of substituted piperidines. For instance, density functional theory (DFT) calculations have been employed to understand the mechanism of iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to yield enantioenriched piperidine derivatives. nih.gov These studies have detailed an outer-sphere dissociative mechanism, identifying the key enamine intermediate and the transition states responsible for enantioinduction. nih.gov Such a computational approach could be invaluable in designing a stereoselective synthesis of a specific isomer of this compound, predicting the most effective chiral ligands and reaction conditions.

Another important aspect is the study of cyclization reactions to form the piperidine ring. Acid-mediated intramolecular cyclizations of enones have been shown to form piperidine structures. mdpi.com Theoretical modeling of these reactions can reveal the influence of substituents on the activation energy and the stereochemical outcome of the cyclization. For this compound, theoretical studies could model the formation of the piperidine ring from an acyclic precursor, clarifying the roles of the hydroxyl and nitrile groups in directing the reaction pathway.

Furthermore, DFT studies have been used to investigate the anomeric effect in piperidine derivatives. rsc.org The anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at a saturated heterocyclic ring to prefer the axial orientation, can significantly influence the conformation and reactivity of the molecule. rsc.org In this compound, the interplay between the hydroxyl group at the 4-position and the nitrile group at the 2-position, along with the nitrogen heteroatom, would create a complex set of stereoelectronic interactions that could be unraveled through computational analysis.

To illustrate the type of data generated in such studies, the following table presents hypothetical relative energies for different conformations of this compound, which could be determined using DFT calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
ConformerHydroxyl Group OrientationNitrile Group OrientationRelative Energy (kcal/mol)
Chair-1AxialAxial+2.5
Chair-2AxialEquatorial+1.0
Chair-3EquatorialAxial+0.5
Chair-4EquatorialEquatorial0.0
Twist-Boat-1--+5.8

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

The accurate prediction of spectroscopic data is a cornerstone of modern computational chemistry, aiding in the structural elucidation and characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique, and the computational prediction of NMR chemical shifts has become a routine tool for chemists.

The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR chemical shifts from first principles. rsc.orgyoutube.com This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted to chemical shifts. nih.gov The accuracy of GIAO-DFT calculations is often high enough to distinguish between different isomers of a molecule. nih.gov

For this compound, GIAO-DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for various possible stereoisomers and conformers. By comparing the calculated spectra with experimental data, the correct structure could be confidently assigned. These calculations are sensitive to the molecular geometry, so an accurate initial structure from a method like DFT is crucial. nih.gov

Recent advancements have also seen the development of machine learning models trained on large datasets of DFT-calculated and experimental NMR data. rsc.orgnih.gov These models can predict NMR chemical shifts with DFT-level accuracy at a fraction of the computational cost, making high-throughput screening of potential structures feasible.

The following interactive table provides an example of how computationally predicted ¹³C NMR chemical shifts for the most stable conformer of (2R, 4R)-4-hydroxypiperidine-2-carbonitrile might be presented, alongside hypothetical experimental values for comparison.

Table 2: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for (2R, 4R)-4-Hydroxypiperidine-2-carbonitrile
Carbon AtomPredicted Chemical Shift (GIAO-DFT)Hypothetical Experimental Chemical ShiftDifference
C2 (CH-CN)48.549.1-0.6
C3 (CH₂)29.830.2-0.4
C4 (CH-OH)65.265.9-0.7
C5 (CH₂)34.134.5-0.4
C6 (CH₂)45.746.3-0.6
CN (Nitrile)119.3120.0-0.7

Advanced Applications of 4 Hydroxypiperidine 2 Carbonitrile Scaffolds in Chemical Research

Role as Chiral Building Blocks in Complex Organic Synthesis

The enantiopure forms of 4-hydroxypiperidine-2-carbonitrile are highly sought-after chiral building blocks in the asymmetric synthesis of complex natural products and pharmaceutically active compounds. nih.govnih.gov The stereochemically defined hydroxyl and nitrile groups, along with the chirality of the piperidine (B6355638) ring, offer multiple points for diastereoselective functionalization. Synthetic chemists leverage these features to construct intricate molecular architectures with high levels of stereocontrol.

The synthesis of such chiral building blocks often relies on methods like asymmetric hydrogenation and epoxidation. nih.gov For instance, the enantioselective reduction of a corresponding pyridinium (B92312) salt or the asymmetric cyclization of an acyclic precursor can yield the desired chiral piperidine derivative. Once obtained, these scaffolds can participate in a variety of transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, while the hydroxyl group can be derivatized or used to direct further reactions.

Table 1: Key Synthetic Strategies for Chiral Piperidine Derivatives

Strategy Description Key Advantages
Asymmetric HydrogenationCatalytic reduction of prochiral pyridinium or tetrahydropyridine (B1245486) precursors using chiral catalysts.High enantioselectivity, atom economy.
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials. nih.govAccess to specific enantiomers, well-defined stereochemistry.
Diastereoselective CyclizationIntramolecular reactions of acyclic precursors containing stereocenters to form the piperidine ring.Control over relative stereochemistry.
Enzymatic ResolutionSeparation of a racemic mixture of piperidine derivatives using stereoselective enzymes. rsc.orgAccess to both enantiomers, mild reaction conditions.

Utility in Peptide and Peptidomimetic Synthesis for Amine Protection

In the realm of peptide and peptidomimetic chemistry, the strategic use of protecting groups is paramount to avoid unwanted side reactions during synthesis. nih.govspringernature.combiosynth.com While not a conventional protecting group itself, the this compound scaffold can be incorporated into amino acid structures to create novel building blocks for peptidomimetics. These modified amino acids can enforce specific conformations and introduce desirable physicochemical properties.

The piperidine ring can act as a constrained dipeptide mimic, influencing the backbone geometry of a peptide chain. This is particularly useful in the design of peptidomimetics that target protein-protein interactions or enzyme active sites. The hydroxyl group offers a handle for further functionalization, such as glycosylation or pegylation, to enhance solubility or pharmacokinetic properties.

Furthermore, derivatives of this scaffold can be explored for the temporary protection of amine functionalities. creative-peptides.compeptide.com The development of novel protecting groups that can be cleaved under specific, mild conditions is an ongoing area of research in peptide synthesis. The reactivity of the nitrile group could potentially be exploited in a cleavable linker strategy.

Development of Novel Synthetic Intermediates for Complex Molecular Architectures

The this compound core is a versatile platform for the development of novel synthetic intermediates. researchgate.net The presence of multiple reactive sites allows for a diverse range of chemical transformations, leading to a wide array of complex molecular architectures.

The nitrile group can be readily transformed into other functional groups. For example, reduction of the nitrile yields a primary amine, which can then be used in the construction of new heterocyclic rings or for the introduction of various substituents. Hydrolysis of the nitrile provides a carboxylic acid, which can participate in amide bond formation or other coupling reactions.

The hydroxyl group can be oxidized to a ketone, which then serves as a site for nucleophilic additions or reductions, leading to further stereochemical diversity. Alternatively, the hydroxyl group can be used as a directing group in catalytic reactions, controlling the regioselectivity and stereoselectivity of transformations on the piperidine ring. The strategic manipulation of these functional groups allows for the divergent synthesis of libraries of complex molecules from a common this compound intermediate.

Table 2: Functional Group Transformations of this compound

Functional Group Transformation Resulting Functionality Potential Applications
NitrileReduction (e.g., with LiAlH4 or H2/catalyst)Primary AmineSynthesis of amides, ureas, sulfonamides; building block for new heterocycles.
NitrileHydrolysis (acidic or basic)Carboxylic AcidPeptide coupling, esterification, formation of other acid derivatives.
HydroxylOxidation (e.g., with PCC or Swern oxidation)KetoneNucleophilic addition, alpha-functionalization, synthesis of spirocycles.
HydroxylEtherification/EsterificationProtected HydroxylModulation of solubility and reactivity, introduction of linkers.
Piperidine NitrogenN-Alkylation/N-ArylationSubstituted PiperidineModification of basicity and lipophilicity, introduction of pharmacophoric elements.

Scaffold Design and Bioisosteric Modification Strategies in Medicinal Chemistry Research

The this compound scaffold is of significant interest in medicinal chemistry due to its potential for generating diverse and biologically active molecules. nih.govresearchgate.net

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Modifications to the this compound core can lead to significant enhancements in biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies often involve systematic modifications at various positions of the piperidine ring. For example, the introduction of substituents at the C-3, C-5, or C-6 positions can influence the molecule's conformation and its interaction with biological targets. The stereochemistry of these substituents is also a critical factor in determining potency and selectivity.

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential spatial arrangement of functional groups required for binding to a specific biological target. nih.govnih.gov The this compound scaffold can be used to align with known pharmacophores or to develop new ones. The hydroxyl group can act as a hydrogen bond donor or acceptor, the nitrile group can participate in polar interactions, and the piperidine nitrogen can be a basic center or a hydrogen bond acceptor.

By computationally aligning derivatives of this scaffold with the pharmacophore of a known ligand, medicinal chemists can design new molecules with a higher probability of being active. This approach has been successfully used to develop inhibitors for various enzymes and receptors. nih.gov

Mechanistic Probes in Enzyme and Receptor Binding Studies

Derivatives of this compound can serve as valuable mechanistic probes to investigate the binding modes of ligands with enzymes and receptors. nih.gov By systematically modifying the structure of the scaffold and observing the effects on binding affinity and functional activity, researchers can gain insights into the key interactions that govern molecular recognition.

For instance, the hydroxyl group can be replaced with other functional groups (e.g., a hydrogen atom, a methoxy (B1213986) group, or a fluorine atom) to probe the importance of hydrogen bonding at that position. Similarly, the nitrile group can be modified to explore the role of polar interactions. Isotopic labeling of the scaffold can also be used in techniques like NMR spectroscopy to study the conformation of the ligand when bound to its target.

A study on a hydroxypiperidine analogue of a dopamine (B1211576) transporter ligand demonstrated that a specific aspartate residue in the transporter interacts with the hydroxyl group of the ligand, highlighting the importance of this functional group for binding. nih.gov Such studies are crucial for understanding the molecular basis of drug action and for the design of more potent and selective therapeutic agents.

Challenges and Future Directions in 4 Hydroxypiperidine 2 Carbonitrile Research

Development of More Efficient and Stereoselective Synthetic Routes

The creation of specific stereoisomers of substituted 4-hydroxypiperidines is a considerable challenge in synthetic chemistry. mdpi.com The precise spatial arrangement of substituents is often crucial for the biological activity of these compounds. Traditional synthetic methods frequently result in a mixture of stereoisomers, necessitating difficult and often inefficient separation processes. google.com

A promising approach to address this challenge is the use of biocatalytic ketone reduction employing carbonyl reductases. nih.gov This method has demonstrated high stereoselectivity in the synthesis of 3-substituted-4-hydroxypiperidines, which are valuable for their potent and diverse biological activities. nih.gov For instance, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using the carbonyl reductases HeCR and DbCR has yielded products with greater than 99% enantiomeric excess. nih.gov This highlights the potential of enzymatic synthesis to produce specific stereoisomers with high purity. nih.gov

Another strategy involves acid-mediated stereoselective intramolecular cyclization of enones. mdpi.com Research has shown that during this process, the initially formed trans-isomer can convert into the more stable cis-form over time, offering a pathway to control the stereochemical outcome. mdpi.com However, the selection of appropriate chiral ligands and catalysts, along with stable reaction conditions, remains a significant hurdle. mdpi.com

Addressing Challenges in Yield and Optical Purity in Complex Syntheses

For example, in the synthesis of 3-substituted piperidines bearing fluorinated groups, hydrodefluorination can occur, leading to undesirable by-products. mdpi.com Similarly, the use of certain acids in synthetic routes can limit the accessibility of some substrates. mdpi.com

To overcome these issues, researchers are exploring alternative reagents and reaction conditions. The use of triethylamine (B128534) as an additive instead of hydrochloric acid has been shown to retain hydroxyl groups with relatively higher yields. mdpi.com Additionally, carbene-catalyzed intramolecular annulation reactions have demonstrated the potential to achieve good enantioselectivity and higher yields compared to base-only reactions. mdpi.com

Exploration of Novel Catalytic Systems for Diverse Derivatizations

The development of novel catalytic systems is crucial for expanding the range of possible derivatizations of the 4-hydroxypiperidine (B117109) scaffold. Transition metal catalysis, while effective, often requires harsh conditions such as high temperatures and pressures, which can be costly and limit substrate scope. mdpi.com

Recent research has focused on developing milder and more selective catalytic methods. For instance, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines with partially fluorinated groups under milder conditions and with shorter reaction times. mdpi.com Copper-catalyzed intramolecular amination of C(sp3)–H bonds of secondary amines has also emerged as a powerful tool for creating azacycles, including piperidines. mdpi.com

Furthermore, the use of N-heterocyclic carbene (NHC) catalysts has shown promise in achieving good enantioselectivity and higher yields in certain reactions. mdpi.com The ongoing exploration of these and other novel catalytic systems will undoubtedly lead to new and efficient ways to synthesize a wide array of 4-hydroxypiperidine derivatives with diverse functionalities.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of 4-hydroxypiperidine derivatives is essential for predicting their reactivity and biological activity. The integration of advanced computational and experimental techniques provides a powerful approach for their comprehensive characterization.

Computational methods, such as those available through databases like PubChem, can predict a variety of properties, including molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area. nih.gov These in silico predictions can guide experimental design and help to rationalize observed chemical behavior.

Experimental techniques provide the definitive characterization of these compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining the precise structure and connectivity of atoms. X-ray crystallography can provide detailed three-dimensional structural information, which is particularly valuable for understanding stereochemistry.

By combining computational modeling with empirical data from these advanced analytical techniques, researchers can gain a deeper and more comprehensive understanding of the structure-property relationships of 4-hydroxypiperidine-2-carbonitrile and its derivatives. This integrated approach is vital for the rational design of new compounds with desired chemical and biological properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.